6,8-Dichloro-2-propyl-4-quinolinol
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Overview
Description
6,8-Dichloro-2-propyl-4-quinolinol is a chemical compound with the molecular formula C12H11Cl2NO and a molecular weight of 256.13 . It is a specialty product often used in proteomics research . This compound is characterized by its two chlorine atoms at positions 6 and 8, a propyl group at position 2, and a hydroxyl group at position 4 on the quinoline ring.
Preparation Methods
The synthesis of 6,8-Dichloro-2-propyl-4-quinolinol typically involves the chlorination of 2-propyl-4-quinolinol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6,8-Dichloro-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of the quinoline ring.
Scientific Research Applications
6,8-Dichloro-2-propyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-propyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the hydroxyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
6,8-Dichloro-2-propyl-4-quinolinol can be compared with other similar compounds, such as:
6,8-Dichloro-2-(trifluoromethyl)-4-quinolinol: This compound has a trifluoromethyl group instead of a propyl group, which can significantly alter its chemical properties and reactivity.
6,8-Dichloro-2-methyl-4-quinolinol: The presence of a methyl group instead of a propyl group affects its steric and electronic properties, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1070880-09-9 |
---|---|
Molecular Formula |
C12H11Cl2NO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
6,8-dichloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-3-8-6-11(16)9-4-7(13)5-10(14)12(9)15-8/h4-6H,2-3H2,1H3,(H,15,16) |
InChI Key |
YWTWNHAQTRYWML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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